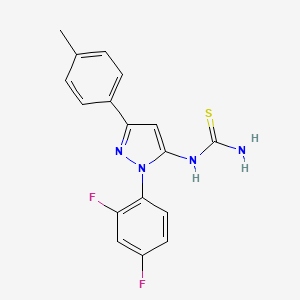
1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The compound’s structure includes a pyrazole ring substituted with a 2,4-difluorophenyl group and a p-tolyl group, along with a thiourea moiety.
Méthodes De Préparation
The synthesis of 1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 1-(2,4-difluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid with thiourea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiourea derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Applications De Recherche Scientifique
1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s antioxidant properties help neutralize free radicals, reducing oxidative stress in cells .
Comparaison Avec Des Composés Similaires
1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea can be compared with other thiourea derivatives such as:
1-(2,4-Difluorophenyl)-3-(2-fluorophenyl)-2-thiourea: This compound has similar biological activities but differs in its substitution pattern on the phenyl ring.
1-(2,4-Difluorophenyl)-3-(2-pyridinylmethyl)thiourea: This derivative includes a pyridinylmethyl group, which may enhance its binding affinity to certain biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazole and thiourea moieties, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H14F2N4S |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
[2-(2,4-difluorophenyl)-5-(4-methylphenyl)pyrazol-3-yl]thiourea |
InChI |
InChI=1S/C17H14F2N4S/c1-10-2-4-11(5-3-10)14-9-16(21-17(20)24)23(22-14)15-7-6-12(18)8-13(15)19/h2-9H,1H3,(H3,20,21,24) |
Clé InChI |
ATKWLSVWCRYNCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=S)N)C3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


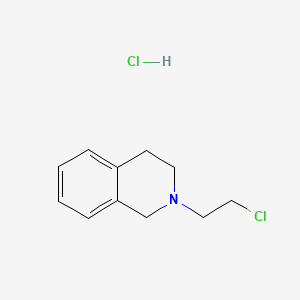
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B15087386.png)
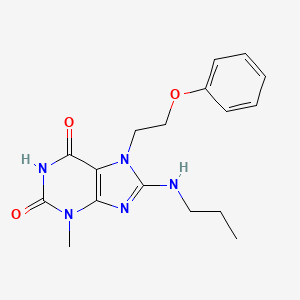
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15087400.png)
![3-(2-Cyclopropylacetamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15087402.png)
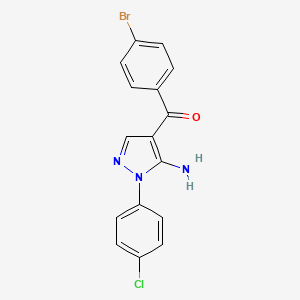
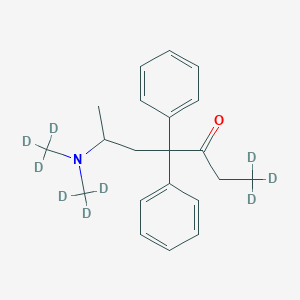
![6-imino-7-(3-methoxypropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15087425.png)
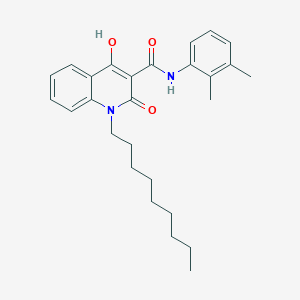
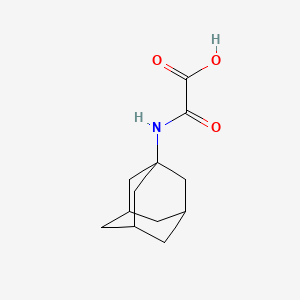
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B15087449.png)
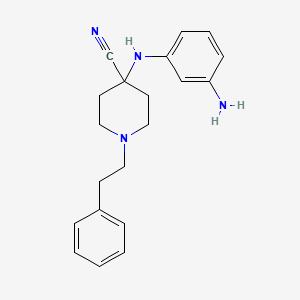
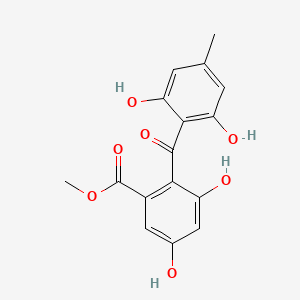
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15087468.png)
